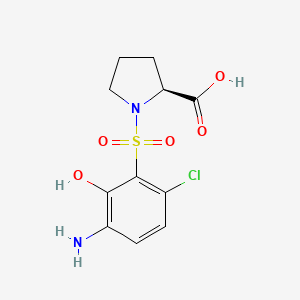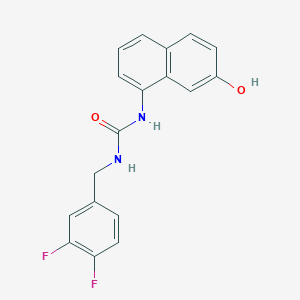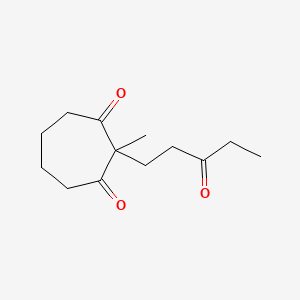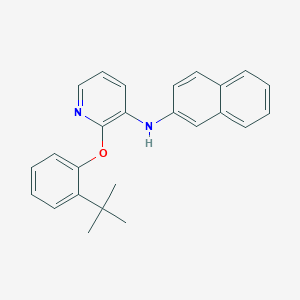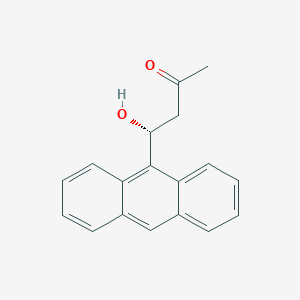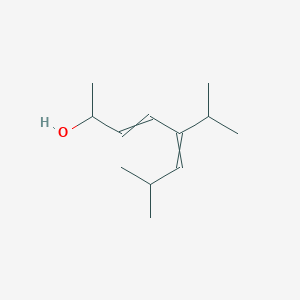
7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol is a chemical compound with a complex structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Grignard reagents, which react with suitable precursors under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems.
化学反応の分析
Types of Reactions
7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as an active ingredient in pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
The mechanism of action of 7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound shares structural similarities with 7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-ol but differs in its specific functional groups and overall molecular configuration.
Other Terpenoids: Compounds such as limonene and myrcene also share structural features with this compound, highlighting the diversity and complexity of this class of chemicals.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
919516-34-0 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC名 |
7-methyl-5-propan-2-ylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C12H22O/c1-9(2)8-12(10(3)4)7-6-11(5)13/h6-11,13H,1-5H3 |
InChIキー |
MQJZRTSPXURGGU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C(C=CC(C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


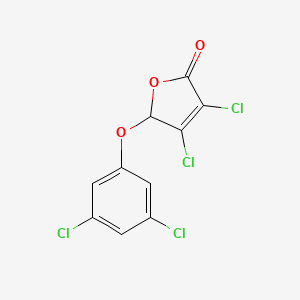
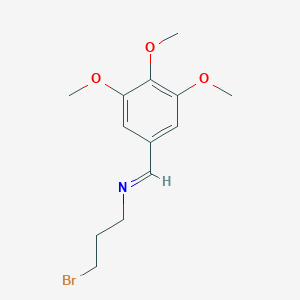
![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
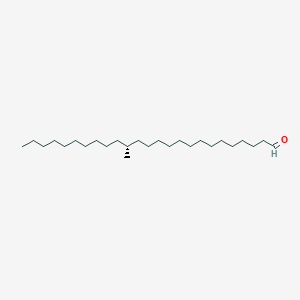
![4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15170677.png)
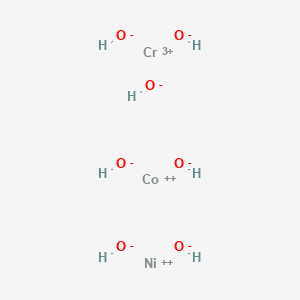
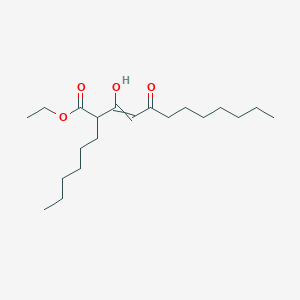
![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
